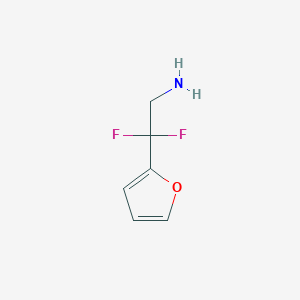

2,2-Difluoro-2-(furan-2-yl)ethan-1-amine

Übersicht

Beschreibung

“2,2-Difluoro-2-(furan-2-yl)ethan-1-amine” is an organic compound. It is a derivative of furan, which is a heterocyclic compound consisting of a five-membered aromatic ring with four carbon atoms and one oxygen . The compound also contains two fluorine atoms attached to the second carbon atom .

Molecular Structure Analysis

The molecular structure of “2,2-Difluoro-2-(furan-2-yl)ethan-1-amine” consists of a furan ring attached to an ethan-1-amine group with two fluorine atoms attached to the second carbon atom . The InChI code for the compound is 1S/C6H7F2NO.ClH/c7-6(8)5(9)4-2-1-3-10-4;/h1-3,5-6H,9H2;1H/t5-;/m1./s1 .Wissenschaftliche Forschungsanwendungen

Construction and Transformation of Difluoro-dihydrofurans

This compound is used in the construction and transformation of 2,2-difluoro-2,3-dihydrofurans . The process features metal-free and additive-free conditions, high functional group tolerance, and readily accessible starting materials .

Conversion into α-Amino Acids

The compound can be readily converted into α-amino acids under a reducing atmosphere . This opens up new avenues for the research and development of amino acid drugs .

Synthesis of 2-Fluorofurans

The synthesis of 2-fluorofurans can be completed through the fluorine elimination in the presence of magnesium powder and TBSCl . This is a novel and undeveloped strategy for the construction of 2-fluorofuran derivatives .

4. Preparation of Diamines and Diepoxy Monomers The compound is used in the preparation of diamines and diepoxy monomers for the synthesis of epoxy resins . This is mainly done from 2-furfural, 5-(hydroxymethyl)furfural (5-HMF), and 2,5-furandicarboxylic acid (FDCA), obtained from natural cellulose and hemicellulose feedstocks .

5. Replacement of Phthalic Moieties in Polyethylene Terephthalate The compound can replace phthalic moieties in polyethylene terephthalate . This is part of a larger effort to produce more sustainable polymers .

6. Manufacture and Use of Furan Platform Chemicals (FPCs) The compound is used in the manufacture and uses of furan platform chemicals (FPCs) directly available from biomass . This includes furfural and 5-hydroxy-methylfurfural .

Safety and Hazards

The compound is associated with several hazard statements including H302, H315, H319, and H335 . These codes indicate that the compound may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

Wirkmechanismus

- The primary target of 2,2-Difluoro-2-(furan-2-yl)ethan-1-amine is likely a specific receptor or enzyme within biological systems. Unfortunately, precise information about its exact target remains limited in the available literature .

Target of Action

Its unique structure and potential interactions make it an exciting area for investigation . 🌟

Eigenschaften

IUPAC Name |

2,2-difluoro-2-(furan-2-yl)ethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7F2NO/c7-6(8,4-9)5-2-1-3-10-5/h1-3H,4,9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NXFMVVNUMGQVFT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=COC(=C1)C(CN)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7F2NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

147.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(1H-imidazo[1,2-b]pyrazol-6-yl)methanamine](/img/structure/B1471846.png)

![1-cyclopentyl-1H-imidazo[1,2-b]pyrazole-7-carbonitrile](/img/structure/B1471847.png)

![1-[4-(Piperazine-1-carbonyl)phenyl]ethan-1-one](/img/structure/B1471853.png)

![3-(piperidin-4-ylmethyl)-3H-imidazo[4,5-b]pyridine](/img/structure/B1471854.png)

![1H-imidazo[1,2-b]pyrazole-6-carbonitrile](/img/structure/B1471855.png)

![(1H-imidazo[1,2-b]pyrazol-7-yl)methanamine](/img/structure/B1471864.png)

![2-(Piperidin-4-yl)-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine](/img/structure/B1471868.png)